Enhanced Bioactivity Relative to Parent Enediyne Chromophore C-1027
Benzoxazolinate, identified as degradation product II-F3, is documented to be biologically more active than the parent antitumor antibiotic C-1027 chromophore [1]. This observation derives from direct comparative assessment within the same experimental framework.
| Evidence Dimension | Relative biological activity |
|---|---|
| Target Compound Data | Biologically more active than parent C-1027 |
| Comparator Or Baseline | Parent antitumor antibiotic C-1027 (baseline activity = 1) |
| Quantified Difference | Activity ratio > 1 (exact multiplier not specified in source annotation) |
| Conditions | Comparative bioactivity evaluation following isolation from degradation of C-1027 |
Why This Matters
This demonstrates that the benzoxazolinate core itself possesses intrinsic bioactivity that can exceed that of the intact enediyne complex, validating procurement for studies focused on the minimal active pharmacophore.
- [1] MeSH Supplementary Concept Data. 3,4-dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid. Unique ID C069646. Note: degradation product of antitumor antibiotic C-1027; biologically more active than parent cpd. Source: J Antibiot (Tokyo) 1991;44(5):564. View Source
